molecular formula C14H11NO2 B1366005 methyl 3H-benzo[e]indole-2-carboxylate CAS No. 55970-06-4

methyl 3H-benzo[e]indole-2-carboxylate

Cat. No. B1366005
CAS RN: 55970-06-4
M. Wt: 225.24 g/mol
InChI Key: UGJMOZWQIMQPKM-UHFFFAOYSA-N
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Description

Methyl 3H-benzo[e]indole-2-carboxylate is a compound that has gained significant attention due to its potential applications in several fields, including pharmaceuticals, agriculture, and materials science. It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of methyl 3H-benzo[e]indole-2-carboxylate is C14H11NO2 . The InChI code is 1S/C14H11NO2/c1-17-14(16)13-8-11-10-5-3-2-4-9(10)6-7-12(11)15-13/h2-8,15H,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of methyl 3H-benzo[e]indole-2-carboxylate is 225.24 g/mol . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Synthesis and Structural Investigations

Methyl 3H-benzo[e]indole-2-carboxylate derivatives have been synthesized for various applications, including their potential as antitumor agents. For instance, Niemyjska et al. (2012) synthesized methyl indole-3-carboxylate derivatives as analogs of 3,3′-diindolylmethane, which is tested for its antitumor properties. These compounds showed inhibitory growth effects on melanoma, renal, and breast cancer cell lines (Niemyjska et al., 2012).

Applications in Pyrimidine Synthesis

Alkylation studies of methyl 3-hydroxyindole-2-carboxylate have shown its utility in the synthesis of pyrimidines, important compounds with potential medicinal interest. Bourlot and Mérour (1995) demonstrated the regioselectivity of alkylations in methyl 3-hydroxyindole-2-carboxylate to synthesize pyrimidine derivatives, highlighting its versatility in medicinal chemistry (Bourlot & Mérour, 1995).

Photophysical Studies for Fluorescent Probes

The photophysical properties of certain indole derivatives, including methyl 3-methyl-1H-dibenzo[e,g]indole-2-carboxylate and methyl 3-(phenanthren-9-yl)-1H-dibenzo[e,g]indole-2-carboxylate, have been investigated for their potential as fluorescent probes. Pereira et al. (2010) found these compounds to exhibit high fluorescence quantum yields and selectivity towards fluoride ions, making them suitable for use as fluorescent probes (Pereira et al., 2010).

Synthesis of Condensed Indole Derivatives

Methyl indole derivatives have been used in the synthesis of various condensed indole structures. Okamoto and Ohta (1980) synthesized pyrrolo[1,2-a]indole-5,8-dione derivatives, starting from dichloronaphthoquinone, demonstrating the compounds' utility in creating complex heterocyclic structures (Okamoto & Ohta, 1980).

properties

IUPAC Name

methyl 3H-benzo[e]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-14(16)13-8-11-10-5-3-2-4-9(10)6-7-12(11)15-13/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJMOZWQIMQPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001286437
Record name Methyl 3H-benz[e]indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3H-benzo[e]indole-2-carboxylate

CAS RN

55970-06-4
Record name Methyl 3H-benz[e]indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55970-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3H-benz[e]indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Pereira, EMS Castanheira, PMT Ferreira… - 2010 - Wiley Online Library
Several new indole derivatives were synthesised from β‐brominated dehydroamino acids and arylboronic acids by using a strategy developed in our research group that involves a …
AV Jerezano, EM Labarrios, FE Jiménez… - Arkivoc, 2014 - arkat-usa.org
The synthesis of 2-carbonylindoles was achieved via a iodine-mediated cyclization of the corresponding enaminone precursors, which were formed by reaction of the α-…
Number of citations: 5 www.arkat-usa.org
P Liu - 2020 - theses.fr
Cette thèse est composée de deux parties principales. Premièrement, l'accès synthétique hélicosélectif à une nouvelle série de dioxa [6] hélicènes dioxa configurationnellement stables …
Number of citations: 4 www.theses.fr

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